

analytical methods to characterize Br-PEG4-CH2-Boc conjugates

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Compound of Interest

Compound Name: *Br-PEG4-CH2-Boc*

Cat. No.: *B606398*

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An Application Note on the Analytical Characterization of **Br-PEG4-CH2-Boc** Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional molecules are critical components in modern drug development, serving as linkers in antibody-drug conjugates (ADCs) and as building blocks for Proteolysis Targeting Chimeras (PROTACs). The **Br-PEG4-CH2-Boc** conjugate is a versatile linker that features a bromide group for nucleophilic substitution and a Boc-protected amine, which can be deprotected under mild acidic conditions for subsequent functionalization.^{[1][2]} The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the final conjugate.^{[2][3]}

Given its integral role, rigorous analytical characterization of the **Br-PEG4-CH2-Boc** conjugate is imperative to confirm its identity, purity, and stability. This application note provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of this important synthetic building block.

Analytical Techniques Overview

A multi-faceted analytical approach is required for the complete characterization of **Br-PEG4-CH2-Boc**. The primary techniques employed are:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for the unequivocal structural elucidation and confirmation of the conjugate's identity.[4]
- Mass Spectrometry (MS): MS is used to verify the molecular weight of the conjugate and identify potential impurities. Electrospray Ionization (ESI) is a common technique for such molecules.[5]
- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of PEGylated compounds.[6] Due to the lack of a strong UV chromophore in PEG derivatives, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed for accurate quantification.[3][7]

Data Presentation

Quantitative data from these analytical techniques should be clearly summarized for batch-to-batch comparison and quality control.

Table 1: Expected ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Assignment	Functional Group	Expected Chemical Shift (ppm)	Multiplicity	Integration
a	$\text{Br-CH}_2\text{-CH}_2\text{-}$	~ 3.45	Triplet	2H
b	$\text{Br-CH}_2\text{-CH}_2\text{-O-}$	~ 3.75	Triplet	2H
c	$\text{-O-CH}_2\text{-CH}_2\text{-O-}$ (PEG Backbone)	~ 3.65	Multiplet	12H
d	$\text{-O-CH}_2\text{-CH}_2\text{-}$ NHBoc	~ 3.55	Triplet	2H
e	$\text{-O-CH}_2\text{-CH}_2\text{-}$ NHBoc	~ 3.35	Quartet	2H
f	-NH-	~ 5.0 (broad)	Singlet	1H
g	$\text{-C(CH}_3)_3$	~ 1.45	Singlet	9H

Table 2: Expected ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Assignment	Functional Group	Expected Chemical Shift (ppm)
1	Br-CH ₂ -	~ 30
2	-CH ₂ -O- (adjacent to Br-CH ₂)	~ 71
3	-O-CH ₂ -CH ₂ -O- (PEG Backbone)	~ 70
4	-O-CH ₂ -CH ₂ -NHBoc	~ 70
5	-O-CH ₂ -CH ₂ -NHBoc	~ 40
6	-C(CH ₃) ₃	~ 80
7	-C(CH ₃) ₃	~ 28.5
8	-C=O	~ 156

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data

Molecular Formula: $\text{C}_{15}\text{H}_{30}\text{BrNO}_6$, Molecular Weight: 400.13 g/mol

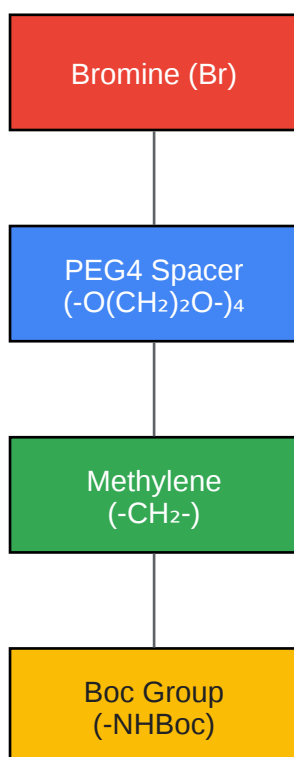
Ion	Calculated m/z	Observed m/z
$[\text{M}+\text{H}]^+$	401.1384	401.1389
$[\text{M}+\text{Na}]^+$	423.1203	423.1208
$[\text{M}+\text{H}-\text{C}_4\text{H}_8]^+$ (Loss of isobutylene)	345.0758	345.0763
$[\text{M}+\text{H}-\text{C}_5\text{H}_9\text{O}_2]^+$ (Loss of Boc group)	301.0860	301.0865

Table 4: Representative HPLC-ELSD Purity Analysis

Peak Identity	Expected Retention Time (min)	Batch A (Area %)	Batch B (Area %)
Br-PEG4-CH2-Boc	12.5	99.2%	98.8%
Impurity 1	9.8	0.5%	0.7%
Impurity 2	14.1	0.3%	0.5%

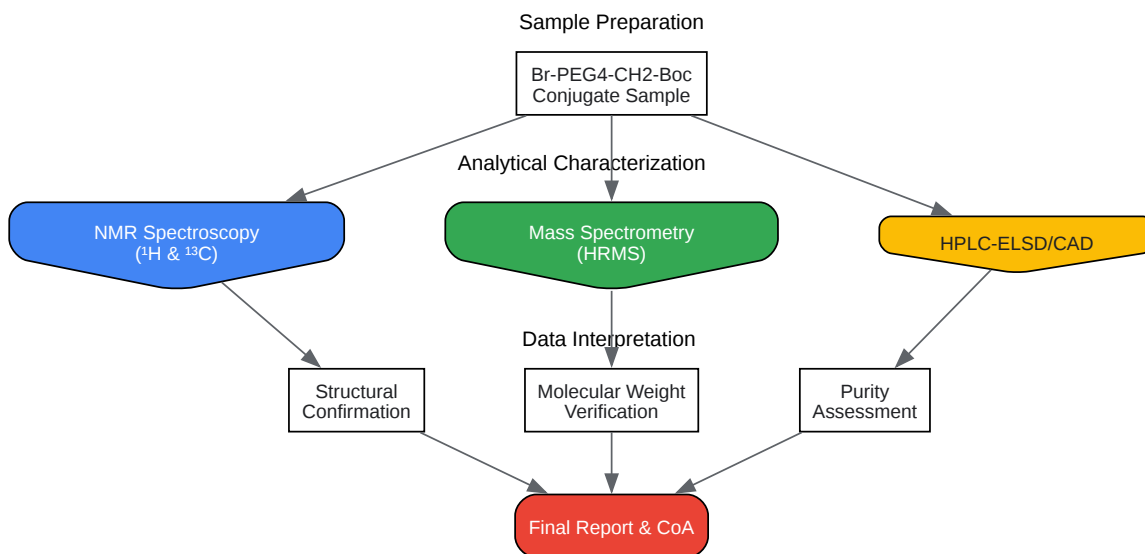
Visualizations

Diagrams are essential for visualizing workflows and molecular relationships.



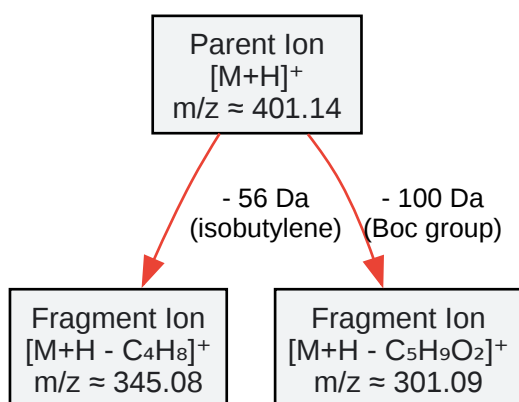
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Caption: Conceptual structure of the **Br-PEG4-CH2-Boc** conjugate.



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Caption: General analytical workflow for conjugate characterization.



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Caption: Characteristic MS fragmentation of the Boc protecting group.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **Br-PEG4-CH2-Boc** sample.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[\[5\]](#)
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Angle: 30 degrees
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2 seconds[\[5\]](#)
 - Number of Scans: 16-32
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled
 - Acquisition Time: ~1.5 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024-2048
- Data Analysis:
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.

- Integrate all peaks in the ^1H spectrum and compare the ratios to the expected values.
- Assign all peaks in both the ^1H and ^{13}C spectra based on expected chemical shifts and coupling patterns.[\[4\]](#)[\[8\]](#)

Protocol 2: Mass Spectrometric Analysis

- Sample Preparation:
 - Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.[\[5\]](#)
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Instrument Parameters (ESI-TOF or ESI-Orbitrap):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Mass Range: 100 - 1000 m/z
 - Capillary Voltage: 3.5 - 4.5 kV
 - Source Temperature: 120 - 150 $^{\circ}\text{C}$
 - Nebulizer Gas (N_2): 1.0 - 2.0 L/min
- Data Analysis:
 - Acquire the full scan mass spectrum.
 - Identify the molecular ion peaks, typically $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$.
 - Compare the measured exact mass to the calculated theoretical mass. The mass error should be less than 5 ppm.
 - Look for characteristic fragment ions, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion, which is a hallmark of Boc-protected amines.[\[9\]](#)
[\[10\]](#)

Protocol 3: RP-HPLC Purity Analysis

- Sample Preparation:
 - Dissolve the **Br-PEG4-CH2-Boc** sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of 1-2 mg/mL.[\[6\]](#)
 - Filter the sample through a 0.22 µm syringe filter before injection.[\[6\]](#)
- HPLC System and Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[\[6\]](#)
 - Mobile Phase A: Water with 0.1% formic acid.[\[6\]](#)
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[\[6\]](#)
 - Gradient:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - 25-30 min: 95% B
 - 30.1-35 min: 5% B (re-equilibration)
 - Flow Rate: 1.0 mL/min.[\[6\]](#)
 - Column Temperature: 40 °C.[\[11\]](#)
 - Injection Volume: 10 µL.
- Detector Settings (ELSD/CAD):
 - ELSD:
 - Nebulizer Temperature: 40 °C[\[6\]](#)

- Evaporator Temperature: 60 °C[6]
- Gas Flow Rate (Nitrogen): 1.5 L/min[6]
- CAD:
 - Evaporation Temperature: 35 °C. Follow manufacturer's guidelines.[3]
- Data Analysis:
 - Identify the main peak corresponding to the **Br-PEG4-CH2-Boc** conjugate.
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

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